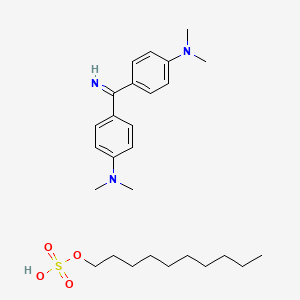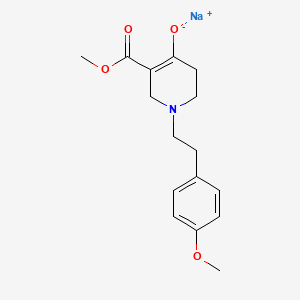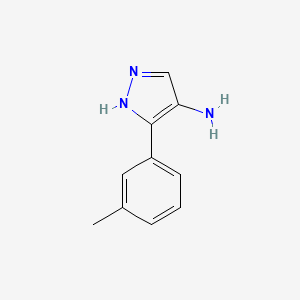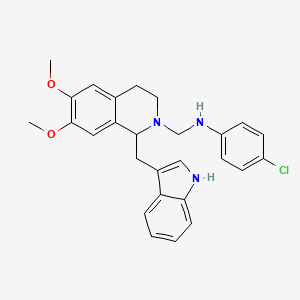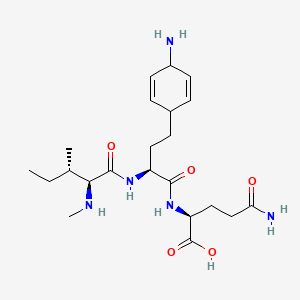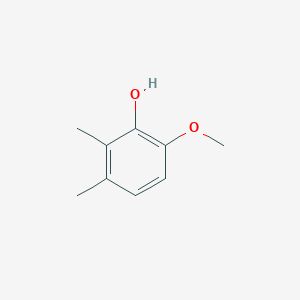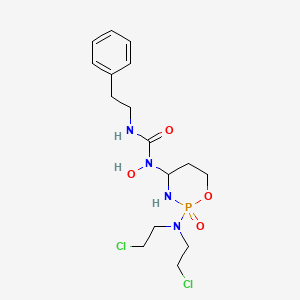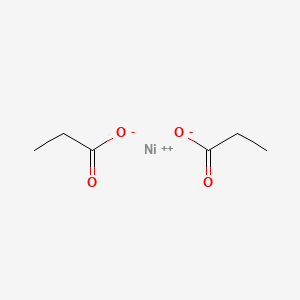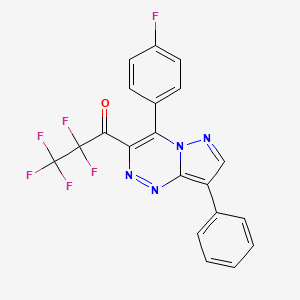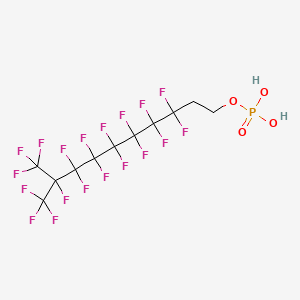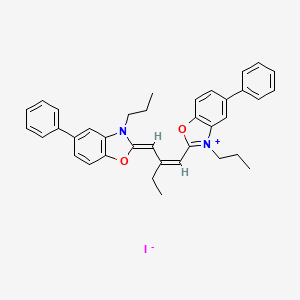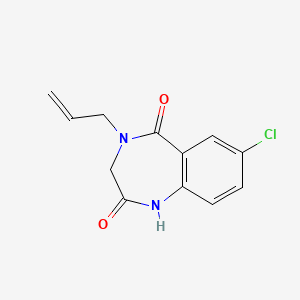
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- typically involves the condensation of isatoic anhydrides with amino acids in the presence of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). This method is considered environmentally friendly as it avoids the use of harsh reaction conditions and volatile organic solvents . The reaction proceeds efficiently, yielding the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Wissenschaftliche Forschungsanwendungen
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . Additionally, it may inhibit protein synthesis in cancer cells, contributing to its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Uniqueness
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the allyl and chloro groups may enhance its binding affinity to biological targets and improve its therapeutic efficacy compared to other benzodiazepine derivatives .
Eigenschaften
CAS-Nummer |
3415-36-9 |
|---|---|
Molekularformel |
C12H11ClN2O2 |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
7-chloro-4-prop-2-enyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-5-15-7-11(16)14-10-4-3-8(13)6-9(10)12(15)17/h2-4,6H,1,5,7H2,(H,14,16) |
InChI-Schlüssel |
NBAFUHWLLPVPQO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


